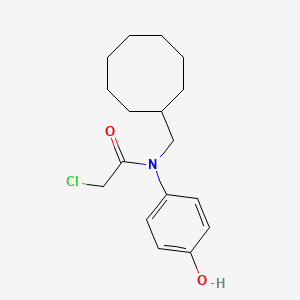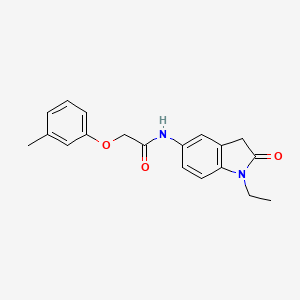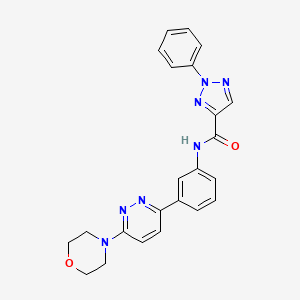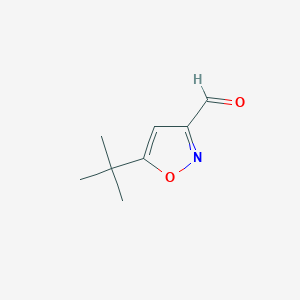![molecular formula C25H19N3O4S B2775739 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline CAS No. 301332-57-0](/img/structure/B2775739.png)
1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline is a complex organic compound that combines structural elements from indole, nitrophenyl, and isoquinoline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 3-position can be achieved through electrophilic substitution.
Synthesis of the Nitroalkene: The nitrophenyl group can be introduced via a Wittig reaction, forming the nitroalkene intermediate.
Coupling Reaction: The final step involves coupling the indole derivative with the nitroalkene under suitable conditions, often using a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfone derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions due to its structural complexity.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, where the compound might act as an inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-quinoline
- 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-benzimidazole
Uniqueness
1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline is unique due to its combination of indole, nitrophenyl, and isoquinoline moieties, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, particularly in the design of new pharmaceuticals and materials.
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O4S/c29-28(30)24-12-6-2-8-19(24)14-16-33(31,32)27-15-13-18-7-1-3-9-20(18)25(27)22-17-26-23-11-5-4-10-21(22)23/h1-17,25-26H/b16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQZRQXSWXUCSMH-JQIJEIRASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC=CC=C3[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(N(C=CC2=C1)S(=O)(=O)/C=C/C3=CC=CC=C3[N+](=O)[O-])C4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylbenzo[d]thiazol-6-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2775660.png)

![1-[6-(4-NITROPHENYL)-3-PHENYL-7-PROPANOYL-5H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-5-YL]PROPAN-1-ONE](/img/structure/B2775662.png)


![3-(((2-Nitrophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2775668.png)
![N-[5-({[(4-butylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)

![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2775672.png)
![2-Chloro-1-[2-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2775673.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2775676.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2775678.png)

